molecular formula C12H6I2Se3 B12614500 2,5-bis(5-iodoselenophen-2-yl)selenophene CAS No. 878028-16-1

2,5-bis(5-iodoselenophen-2-yl)selenophene

Cat. No.: B12614500
CAS No.: 878028-16-1
M. Wt: 640.9 g/mol
InChI Key: VARCGDZJZVEDLS-UHFFFAOYSA-N
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Description

2,5-bis(5-iodoselenophen-2-yl)selenophene: is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure This compound belongs to the class of selenophenes, which are heterocyclic compounds containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(5-iodoselenophen-2-yl)selenophene typically involves the cyclization of terminal alkynes with elemental selenium. One common method is the copper-catalyzed regioselective [2+2+1] cyclization, which offers high atom- and step-economy, excellent regioselectivity, and good functional group tolerance . The reaction conditions often include the use of stable and non-toxic selenium sources, such as elemental selenium, and may involve the use of solvents like tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods: Industrial production of selenophenes, including this compound, often relies on scalable synthetic routes that utilize readily available and cost-effective selenium precursors. Methods involving the addition of selenium to multiple carbon-carbon bonds or the substitution of halogen atoms are commonly employed . These approaches enable the efficient production of selenophenes with various substituents at different ring positions.

Chemical Reactions Analysis

Types of Reactions: 2,5-bis(5-iodoselenophen-2-yl)selenophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-chloroperbenzoic acid (mCPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Selenophene dioxides.

    Reduction: Reduced selenophenes.

    Substitution: Selenophenes with substituted functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-bis(5-iodoselenophen-2-yl)selenophene involves its interaction with molecular targets through its selenium atoms. The compound can participate in redox reactions, where selenium atoms undergo oxidation and reduction, influencing the compound’s reactivity and interactions with other molecules. These redox properties are crucial for its applications in materials science and medicinal chemistry, where it can modulate electronic properties and biological activities.

Comparison with Similar Compounds

Uniqueness: 2,5-bis(5-iodoselenophen-2-yl)selenophene is unique due to the presence of iodine atoms at the 5 positions of the selenophene rings. This structural feature imparts distinct reactivity and potential for further functionalization, making it valuable for applications in organic synthesis and materials science.

Properties

CAS No.

878028-16-1

Molecular Formula

C12H6I2Se3

Molecular Weight

640.9 g/mol

IUPAC Name

2,5-bis(5-iodoselenophen-2-yl)selenophene

InChI

InChI=1S/C12H6I2Se3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H

InChI Key

VARCGDZJZVEDLS-UHFFFAOYSA-N

Canonical SMILES

C1=C([Se]C(=C1)C2=CC=C([Se]2)I)C3=CC=C([Se]3)I

Origin of Product

United States

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